molecular formula C21H16Cl2N4O2 B1683775 PD166326 CAS No. 185039-91-2

PD166326

Cat. No. B1683775
Key on ui cas rn: 185039-91-2
M. Wt: 427.3 g/mol
InChI Key: ZIQFYVPVJZEOFS-UHFFFAOYSA-N
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Patent
US05733914

Procedure details

A mixture of 0.155 g (0.40 mmol) of 6-(2,6-dichlorophenyl)-2-methanesulfonyl-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one of Example 39 and 0.500 g (4.10 mmol) of 3-(hydroxymethyl)aniline was heated in a 180° C. oil bath for 10 minutes. At ca. 120° C., 2 mL of glacial acetic acid were added to dissolve the gum. Water (20 mL) was added to precipitate a solid. The mixture was filtered. The cake was washed well with water and dried; wt 0.130 g. Purification was effected by silica gel chromatography eluting with chloroform and then with ethyl acetate to obtain the fraction containing the pure product. The ethyl acetate eluent was concentrated to 1 mL volume. The crystals that separated one inducement were filtered and washed with 0.5 mL of ethyl acetate and then 1 mL of ether; wt 0.059 g; mp 215°-217° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:22](=[O:23])[N:21]([CH3:24])[C:12]2[N:13]=[C:14](S(C)(=O)=O)[N:15]=[CH:16][C:11]=2[CH:10]=1.[OH:25][CH2:26][C:27]1[CH:28]=[C:29]([CH:31]=[CH:32][CH:33]=1)[NH2:30].C(O)(=O)C>O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:22](=[O:23])[N:21]([CH3:24])[C:12]2[N:13]=[C:14]([NH:30][C:29]3[CH:31]=[CH:32][CH:33]=[C:27]([CH2:26][OH:25])[CH:28]=3)[N:15]=[CH:16][C:11]=2[CH:10]=1

Inputs

Step One
Name
Quantity
0.155 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C1=CC2=C(N=C(N=C2)S(=O)(=O)C)N(C1=O)C
Name
Quantity
0.5 g
Type
reactant
Smiles
OCC=1C=C(N)C=CC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the gum
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
The cake was washed well with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with chloroform
CUSTOM
Type
CUSTOM
Details
with ethyl acetate to obtain the fraction
ADDITION
Type
ADDITION
Details
containing the pure product
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate eluent was concentrated to 1 mL volume
CUSTOM
Type
CUSTOM
Details
The crystals that separated one inducement
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with 0.5 mL of ethyl acetate

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC=C1)Cl)C1=CC2=C(N=C(N=C2)NC2=CC(=CC=C2)CO)N(C1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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